molecular formula C9H9ClO4S B1178774 M-twist protein CAS No. 136253-27-5

M-twist protein

Cat. No.: B1178774
CAS No.: 136253-27-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The M-twist protein, also known as Twist1, is a basic helix-loop-helix (bHLH) transcription factor that serves as a critical regulator in developmental biology and disease research . Originally identified in Drosophila, the murine M-twist is a key player in mesoderm formation and differentiation during mouse embryogenesis . A primary and well-characterized function of M-twist is its role as a potent inhibitor of muscle differentiation . Stable transfection of myogenic cells with an M-twist expression vector significantly impairs their ability to differentiate, an effect that can be reversed with antisense oligonucleotides, demonstrating the specificity and reversibility of its action . This makes it an essential tool for studying the molecular switches that control cell lineage commitment. Beyond its developmental roles, M-twist (Twist1) is extensively studied in oncology. It is a master regulator of the Epithelial-Mesenchymal Transition (EMT), a process vital for embryonic development and cancer metastasis . By repressing E-cadherin expression and upregulating N-cadherin, Twist1 enhances cell motility and invasion . Its expression is activated by various signaling pathways, including HIF-1α under hypoxic conditions, STAT3, and NF-κB, positioning it as a central node in the tumor microenvironment . Furthermore, Twist1 confers resistance to apoptosis and promotes chemoresistance to agents like cisplatin, making it a significant factor in treatment failure and a potential therapeutic target . Research applications for this compound extend to studying craniofacial development, as mutations in its human homolog are linked to Saethre-Chotzen syndrome, and to investigating its emerging roles in hematological malignancies and adipose tissue biology . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

136253-27-5

Molecular Formula

C9H9ClO4S

Synonyms

M-twist protein

Origin of Product

United States

Scientific Research Applications

Cancer Biology

Role in Epithelial-Mesenchymal Transition (EMT)
M-Twist is recognized as a master regulator of EMT, a process critical for cancer metastasis. It promotes the transition of epithelial cells to a mesenchymal state, enhancing their migratory and invasive capabilities. Research has shown that M-Twist interacts with components of the Mi2/NuRD complex, which is essential for the transcriptional repression of E-cadherin—an important epithelial marker. This interaction facilitates cancer cell migration and invasion in vitro and in vivo, highlighting M-Twist's pivotal role in promoting metastasis in breast cancer and other malignancies .

Mechanisms of Action
M-Twist functions by dimerizing with other bHLH proteins and binding to E-boxes in target gene promoters. It has been identified as a negative regulator of MyoD, inhibiting myogenic differentiation by sequestering E proteins necessary for muscle lineage commitment . Additionally, M-Twist modulates various signaling pathways associated with tumor initiation and progression, such as the PI3K/AKT and MAPK pathways .

Muscle Development

Inhibition of Myogenesis
M-Twist plays a crucial role in muscle development by inhibiting myogenic differentiation. It has been shown to interact with MyoD and other myogenic bHLH proteins, preventing their function and thus blocking muscle cell differentiation. This inhibition is mediated through specific interactions involving the basic domains of these proteins . The regulation of myogenesis by M-Twist is essential for maintaining the balance between proliferation and differentiation during muscle development.

Immune Response Modulation

Regulation of Hematopoietic Cells
Recent studies have indicated that M-Twist also influences immune responses by modulating the activation of hematopoietic cells. In mature myeloid cells, M-Twist negatively regulates pro-inflammatory cytokine production while promoting anti-inflammatory responses. This dual role suggests that M-Twist could be targeted for therapeutic interventions in inflammatory diseases .

Case Studies

Study Findings Application
Cripps et al., 1998Identified over 500 target genes regulated by Twist family proteinsUnderstanding transcriptional networks in development
Oncotarget, 2017Highlighted M-Twist's role in chemoresistance across various cancersPotential target for overcoming drug resistance
Nature Reviews, 2014Discussed Twist's involvement in immune modulationTherapeutic strategies for inflammatory conditions

Comparison with Similar Compounds

Structural Comparison with Similar bHLH Proteins

bHLH Domain Conservation

M-twist belongs to the class B bHLH family, characterized by a conserved domain enabling dimerization with class A bHLH proteins (e.g., MyoD, E12/E47) . However, unlike most bHLH proteins that activate differentiation, M-twist acts as a transcriptional repressor. Structural studies reveal that M-twist can form homodimers in vitro but preferentially heterodimerizes with class A partners to block their DNA-binding activity .

Table 1: Structural Features of M-Twist and Related Proteins
Protein Class Dimerization Partners Role in Differentiation Key Domains
M-Twist B MyoD, E12/E47 Inhibitor bHLH, Twist-box
H-TWIST B MyoD, E12/E47 Inhibitor bHLH, Twist-box
TWIST1 B E12/E47 EMT Promoter bHLH, Twist-box
TWIST2 B Unknown Cachexia-linked bHLH
MyoD A E12/E47 Activator bHLH, Transactivation domain

Species-Specific Variations

Human H-TWIST and murine M-Twist share 96% amino acid identity, but functional differences arise in disease contexts.

Functional Comparison with Related Proteins

Role in Differentiation and Development

  • M-Twist vs. MyoD: M-twist inhibits MyoD-mediated muscle differentiation by sequestering it into nonfunctional heterodimers . In contrast, MyoD activates muscle-specific genes like myogenin .
  • M-Twist vs. TWIST1: While M-twist is essential for embryonic development, TWIST1 drives EMT in cancers. TWIST1 overexpression correlates with poor prognosis in prostate and breast cancers .
  • TWIST2 : Largely distinct from M-twist, TWIST2 deficiency in mice leads to cachexia, highlighting its role in metabolic regulation .

Regulatory Mechanisms

  • Negative Feedback : M-twist suppresses NF-κB activity, modulating cytokine expression during inflammation .
  • Post-Translational Regulation : TWIST1 stability is regulated by TRIM28 (ubiquitination) and SPOP (degradation), whereas M-twist’s activity is modulated by antisense oligonucleotides in experimental models .

Clinical and Research Implications

Cancer Metastasis

TWIST1, stabilized by M-twist-interacting proteins like TRIM28, is a biomarker for metastasis in breast and hepatocellular cancers . In contrast, M-twist’s role in osteoblast differentiation inversely correlates with proliferation markers like histone H4, suggesting context-dependent functions .

Therapeutic Targeting

  • Antisense Oligonucleotides : Restore muscle differentiation in M-twist-overexpressing cells .
  • TWIST1 Inhibitors : SPOP-mediated degradation of TWIST1 reduces metastasis in preclinical models .

Preparation Methods

Vector Systems and Cloning Strategies

M-Twist is typically expressed using mammalian vectors (e.g., pCMV, pcDNA3.1) with epitope tags (HA, Flag) for detection. Site-directed mutagenesis of NLS motifs (e.g., K20A/R23A in NLS1) disrupts nuclear localization, as demonstrated in HEK293T cells. For yeast two-hybrid screens, Gal4 DNA-binding domain (DBD) fusions identify interaction partners like TCF-4.

Table 1: Common Expression Constructs for M-Twist

VectorHost SystemTagApplicationReference
pcDNA3.1(+)HEK293THATranscriptional assays
pCMV-FlagMCF7FlagCo-IP/NuRD interactions
pGEX-4T-1E. coli BL21GSTProtein-protein binding

Recombinant Protein Expression Systems

Eukaryotic Systems

HEK293T and MCF7 cells are preferred for full-length M-Twist expression due to proper post-translational modifications. Transient transfection with polyethylenimine (PEI) achieves ~70% efficiency in HEK293T cells. Stable lines (e.g., MCF7-TWIST1) enable long-term studies of EMT and metastasis.

Prokaryotic Systems

While E. coli systems (e.g., BL21) lack modification capacity, they yield high quantities of truncated M-Twist (e.g., bHLH domain) for structural studies. Induction with 0.5 mM IPTG at 18°C for 16 hours minimizes inclusion body formation.

Purification Techniques

Affinity Chromatography

Ni-NTA resin isolates His-tagged M-Twist with >90% purity. Elution with 250 mM imidazole in 20 mM Tris-HCl (pH 8.0) preserves protein activity. For Flag-tagged variants, anti-Flag M2 magnetic beads achieve 95% recovery in Co-IP assays.

Table 2: Key Purification Protocols

MethodBuffer ConditionsYieldPurityReference
Ni-NTA20 mM Tris, 500 mM NaCl, 250 mM Imidazole2–5 mg/L>90%
Anti-Flag Co-IP50 mM Tris, 150 mM NaCl, 0.5% NP-401–3 mg/L95%
GST Pull-Down50 mM Tris, 10 mM Glutathione0.5–1 mg/L85%

Co-Immunoprecipitation (Co-IP)

M-Twist interacts with NuRD complex components (HDAC2, MTA2) and BRD8, validated by reciprocal Co-IP. Magnetic bead-based protocols (e.g., Dynabeads Protein G) reduce nonspecific binding.

Post-Translational Modification Analysis

Acetylation and Ubiquitination

Non-acetylated M-Twist (K73/K76 mutants) preferentially binds NuRD over TIP60 complexes, altering gene repression profiles. Ubiquitination assays using anti-ubiquitin antibodies confirm p53/Pirh2-mediated degradation (t₁/₂ = 3 hours).

Table 3: Modifications Impacting M-Twist Stability

ModificationEnzyme/PartnerEffect on M-TwistReference
UbiquitinationPirh2Proteasomal degradation
AcetylationTIP60Stabilizes TIP60 complex

Functional Characterization Assays

Transcriptional Reporter Assays

Gal4-TWIST1 fusion proteins repress 17×4-TK-Luc reporters by 70% in HEK293T cells, mapping repression domains to residues 1–108. Twist1-KK (acetylation-mimic) upregulates MYC and SNAI2 via BRD8 recruitment.

Cell Migration and Invasion

Stable M-Twist expression in 4T1 cells increases Transwell invasion by 4-fold, reversible with BRD8 knockdown. Antisense oligonucleotides (20 µM) restore myoblast differentiation in Twist-overexpressing cells.

Quality Control and Validation

Western Blotting

Anti-Twist antibodies (Abcam ab50581) detect 21 kDa bands in nuclear extracts. RIPA buffer (25 mM Tris, 150 mM NaCl, 1% NP-40) maximizes solubility.

Immunofluorescence

M-Twist localizes to nuclei in >80% of transfected cells, abolished by NLS1 mutations. Co-staining with HDAC2 confirms NuRD complex colocalization .

Q & A

Q. What structural characteristics define the M-TWIST protein, and how do they influence its functional roles?

M-TWIST is a basic helix-loop-helix (bHLH) transcription factor characterized by a conserved bHLH domain critical for DNA binding and dimerization. Structural studies show that M-TWIST can form heterodimers with class A bHLH proteins (e.g., E12/E47) and homodimers in vitro, which modulate its transcriptional activity . The carboxyl-terminal region is essential for interactions with co-regulators like MEF2, impacting myogenic inhibition . Methodologically, structural analysis tools like X-ray crystallography or computational platforms (e.g., mTM-align ) can elucidate dimerization dynamics and domain-specific interactions.

Q. How can researchers reliably detect and quantify M-TWIST expression in cellular models?

Standard methods include:

  • Western blotting using validated antibodies targeting epitopes in the bHLH domain (e.g., Invitrogen’s TWIST1 polyclonal antibody ).
  • Immunohistochemistry (IHC) with tissue-specific validation, particularly in embryonic mesenchyme or cancer samples .
  • qRT-PCR with primers designed against conserved regions of TWIST1 (Human: Gene ID 7291; Mouse: Gene ID 22160) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in M-TWIST’s role in cancer metastasis?

M-TWIST promotes epithelial-mesenchymal transition (EMT) in breast and gastric cancers by upregulating CD24 and β-catenin/Akt pathways , yet its overexpression in prostate cancer correlates with biochemical recurrence-free survival . To address discrepancies:

  • Use patient-derived xenografts (PDXs) with tissue-specific TWIST1 knockouts to assess context-dependent effects.
  • Employ single-cell RNA sequencing to map heterogeneity in EMT states within tumors.
  • Validate findings using ChIP-seq to identify direct transcriptional targets in different cancer microenvironments .

Q. How does M-TWIST interact with Wnt/β-catenin and FGF signaling during morphogenesis?

M-TWIST synergizes with Wnt/β-catenin to maintain stemness in cancer cells and embryonic mesenchyme . In calvarial bone development, it integrates FGF signaling to regulate suture patterning . Methodologically:

  • Co-immunoprecipitation (Co-IP) and fluorescence resonance energy transfer (FRET) can probe physical interactions with β-catenin or FGF receptors .
  • CRISPR-Cas9-mediated knockout in murine models reveals compensatory mechanisms when signaling pathways are disrupted .

Q. What experimental designs address discrepancies in M-TWIST’s role in myogenic differentiation?

M-TWIST inhibits muscle differentiation by sequestering E proteins and blocking MyoD/MEF2 activity , but its spatiotemporal expression in somites suggests context-dependent regulation. Approaches include:

  • In vitro 3D culture systems mimicking somite patterning to study dose-dependent effects .
  • Time-lapse live imaging of TWIST1 reporter cell lines to correlate expression dynamics with differentiation milestones .
  • Proteomic profiling to identify post-translational modifications (e.g., phosphorylation) that modulate its inhibitory function .

Methodological Considerations

Q. How can researchers validate M-TWIST’s transcriptional targets across species?

  • Use cross-species chromatin accessibility assays (ATAC-seq) to identify conserved regulatory elements.
  • Leverage mTM-align for structural comparisons of M-TWIST homologs (e.g., human TWIST1 vs. murine M-TWIST) to predict conserved DNA-binding motifs .
  • Combine luciferase reporter assays with site-directed mutagenesis of putative binding sites in promoter regions .

Q. What controls are essential for functional studies of M-TWIST in vivo?

  • Include conditional knockout models (e.g., Twist1-floxed mice) to avoid embryonic lethality .
  • Validate antibody specificity using knockout validation controls in IHC/Western blotting .
  • Monitor off-target effects in CRISPR/Cas9 experiments with whole-exome sequencing of edited cell lines .

Data Interpretation Challenges

Q. How should researchers reconcile conflicting data on M-TWIST’s role in EMT versus stemness maintenance?

M-TWIST’s dual roles may reflect tissue-specific signaling contexts. For example, in gastric cancer, it sustains stemness via TGF-β cross-talk , whereas in breast cancer, it drives EMT through CD24 . To dissect these pathways:

  • Apply phospho-specific antibodies to map activation states of downstream kinases (e.g., Akt, ERK).
  • Use multi-omics integration (RNA-seq, proteomics) to identify co-regulated networks in patient cohorts .

Q. What statistical approaches are recommended for analyzing M-TWIST expression in heterogeneous tumor samples?

  • Digital pathology algorithms (e.g., QuPath) can quantify M-TWIST IHC staining intensity and spatial distribution .
  • Survival analysis with Cox proportional hazards models should stratify patients by TWIST1 expression quartiles and clinicopathological variables (e.g., Gleason score in prostate cancer ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.